molecular formula C23H23ClN4O3 B11026362 N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11026362
M. Wt: 438.9 g/mol
InChI Key: BUKDXQVETIHCGY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated aromatic ring, a tetrahydrofuran moiety, and an imidazobenzimidazole core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazobenzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Tetrahydrofuran Moiety: This step involves the alkylation of the imidazobenzimidazole core with a tetrahydrofuran derivative, often using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.

    Attachment of the Chlorinated Aromatic Ring: The final step is the acylation of the intermediate with 3-chloro-2-methylaniline, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex molecular architecture could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide stands out due to the presence of both a chlorinated aromatic ring and a tetrahydrofuran moiety, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H23ClN4O3/c1-14-16(24)7-4-9-17(14)25-21(29)12-20-22(30)27(13-15-6-5-11-31-15)23-26-18-8-2-3-10-19(18)28(20)23/h2-4,7-10,15,20H,5-6,11-13H2,1H3,(H,25,29)

InChI Key

BUKDXQVETIHCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5CCCO5

Origin of Product

United States

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